
4-氯-3'-硝基苯乙酮
概述
描述
4-Chloro-3’-nitrobenzophenone is a chemical compound with the molecular formula C13H8ClNO3 . It is also known by other names such as Methanone, (4-chloro-3-nitrophenyl)phenyl-, and Benzophenone, 4-chloro-3-nitro- . It has a molecular weight of 261.66 g/mol .
Synthesis Analysis
4-Chloro-3’-nitrobenzophenone may be employed as an acylation reagent for the Friedel-Crafts acylation of activated benzenes such as anisole, veratrole, and 1,4-dimethoxybenzene . It may also be employed for the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone .Molecular Structure Analysis
The molecular structure of 4-Chloro-3’-nitrobenzophenone can be represented by the InChI string: InChI=1S/C13H8ClNO3/c14-11-7-6-10 (8-12 (11)15 (17)18)13 (16)9-4-2-1-3-5-9/h1-8H . The compound belongs to the Orthorhombic system, with a = 12.9665 (11) Å, b = 7.4388 (6) Å, c = 24.336 (2) Å, α = β = γ = 90° .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3’-nitrobenzophenone include a molecular weight of 261.66 g/mol . It has a XLogP3 value of 3.6, indicating its partition coefficient between octanol and water . It does not have any hydrogen bond donors .科学研究应用
晶体生长技术
4C3N 已被用于工业应用中大型单晶的生长 . 两种方法被用于此目的:
- 缓慢蒸发溶液技术 (SEST): 这种传统方法涉及缓慢蒸发 4C3N 的溶液 .
- Sankaranarayanan–Ramasamy (SR) 方法: 这种方法使用丙酮作为溶剂介质,已被发现能产生比 SEST 方法缺陷更少的晶体 .
光学应用
4C3N 已被发现具有显着的光学应用潜力。 已观察到 4C3N 的透射率可用于计算各种光学特性,例如折射率、消光系数以及介电常数的实部和虚部作为光子能量的函数 .
非线性光学材料
4C3N 是一种新型的有机非线性光学材料。 这些材料具有大的光学敏感性、固有的超快响应时间以及高激光功率光学阈值,使其适用于各种器件 .
热分析
4C3N 的热性能已使用热重分析和差热分析进行了研究。 这些信息对于了解该化合物在不同温度条件下的稳定性和分解至关重要 .
荧光研究
4C3N 单晶的荧光光谱在 575 nm 处呈现发射峰。 此特性可在光电器件的设计中得到利用 .
电化学研究
4C3N 的电化学行为已使用各种技术进行了研究,例如直流极谱、交流 极谱、循环伏安法、计时电流法和计时电位法 . 这些研究提供了有关该化合物氧化还原行为的宝贵信息,这在电化学传感器和器件的设计中很有用 .
安全和危害
未来方向
作用机制
Target of Action
It’s known that the compound is used in the growth of large size good quality crystals for industrial growth of devices .
Mode of Action
It’s known that the compound can be used to grow large size single crystals, which have applications in various industries .
Biochemical Pathways
The compound is primarily used in the growth of large size good quality crystals
Result of Action
It’s known that the compound can be used to grow large size single crystals, which have applications in various industries .
属性
IUPAC Name |
(4-chlorophenyl)-(3-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANOJUMUCWLVTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354253 | |
| Record name | 4-CHLORO-3'-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62810-38-2 | |
| Record name | 4-CHLORO-3'-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key optical properties of 4-chloro-3-nitrobenzophenone that make it interesting for materials science?
A1: 4-chloro-3-nitrobenzophenone exhibits promising optical characteristics. Research indicates a cutoff wavelength determined through optical studies [] and a calculated optical band gap of 2.7 eV []. Additionally, its refractive index (n), extinction coefficient (K), and real (εr) and imaginary (εi) components of the dielectric constant have been determined as functions of photon energy []. These findings suggest potential applications in areas like optoelectronics.
Q2: How has the crystal structure of 4-chloro-3-nitrobenzophenone been characterized?
A2: Single crystal X-ray diffraction analysis has confirmed the crystal structure of 4-chloro-3-nitrobenzophenone []. It crystallizes in the orthorhombic system with unit cell dimensions of a = 12.9665(11) Å, b = 7.4388(6) Å, c = 24.336(2) Å, and α = β = γ = 90° []. This detailed structural information is crucial for understanding its physical and chemical properties.
Q3: What crystal growth techniques have been successfully employed for 4-chloro-3-nitrobenzophenone?
A3: Researchers have successfully grown single crystals of 4-chloro-3-nitrobenzophenone using two distinct methods:
- Vertical Bridgman technique: This method has produced crystals with dimensions reaching 49 mm in length and 10 mm in diameter [].
- Controlled evaporation from acetone solution: This solution-based technique offers an alternative route for crystal growth [].
Q4: What analytical techniques have been used to characterize 4-chloro-3-nitrobenzophenone?
A4: A combination of techniques has provided a comprehensive understanding of 4-chloro-3-nitrobenzophenone:
- Powder X-ray diffraction (PXRD): This technique confirmed the crystalline nature and provided structural information [].
- High-resolution X-ray diffraction (HRXRD): This method assessed the crystalline perfection of the grown crystals [].
- Fourier-transform infrared spectroscopy (FT-IR): This analysis identified the functional groups present in the molecule [].
- Fluorescence spectroscopy: This technique revealed an emission peak at 575 nm, providing insights into its luminescent properties [].
- Thermogravimetric analysis (TGA) and differential thermal analysis (DTA): These thermal analyses provided information about the compound's thermal stability and decomposition behavior [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

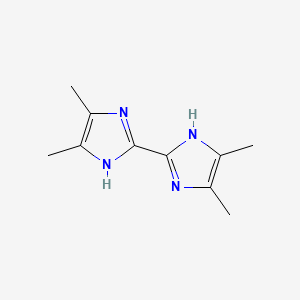


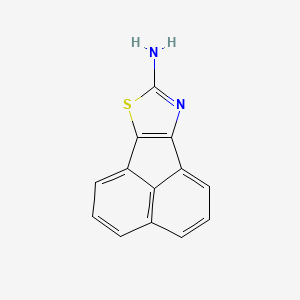
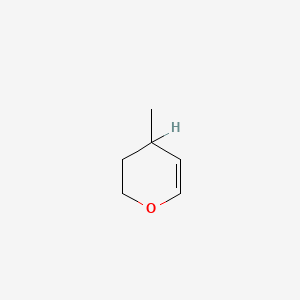
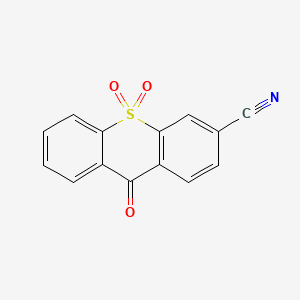
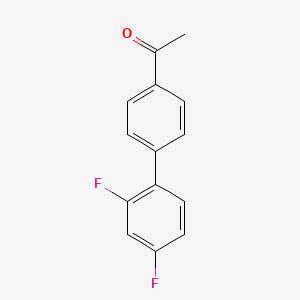

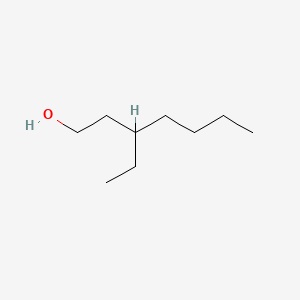
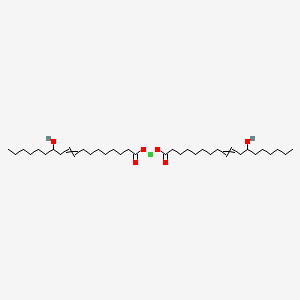

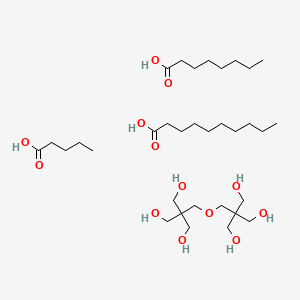
![Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-](/img/structure/B1606074.png)
